molecular formula C22H13Cl2N3O4 B4972831 (2E)-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide

(2E)-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B4972831
M. Wt: 454.3 g/mol
InChI Key: UKRXBUALORDYIR-BQYQJAHWSA-N
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Description

The compound (2E)-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide is a complex organic molecule characterized by the presence of benzoxazole and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. The starting materials often include 5,7-dichloro-1,3-benzoxazole and 3-nitrobenzaldehyde. The synthetic route may involve the following steps:

    Formation of the Benzoxazole Intermediate: This step involves the reaction of 5,7-dichloro-1,3-benzoxazole with an appropriate reagent to form the benzoxazole intermediate.

    Aldol Condensation: The benzoxazole intermediate undergoes aldol condensation with 3-nitrobenzaldehyde to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

The compound (2E)-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Similar in having dichloro-substituted aromatic rings.

    Benzoxazole Derivatives: Compounds with the benzoxazole core structure.

    Nitrophenyl Compounds: Molecules containing nitrophenyl groups.

Uniqueness

The uniqueness of (2E)-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide lies in its combination of functional groups, which imparts specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

(E)-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl2N3O4/c23-15-11-18(24)21-19(12-15)26-22(31-21)14-4-2-5-16(10-14)25-20(28)8-7-13-3-1-6-17(9-13)27(29)30/h1-12H,(H,25,28)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRXBUALORDYIR-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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